5-chloro-3-{[(3-chloropropanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one
Description
The compound 5-chloro-3-{[(3-chloropropanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one features a substituted indol-2-one core with three key functional groups:
- 1-(3,4-Dichlorobenzyl): A 3,4-dichlorinated benzyl group at position 1, contributing steric bulk and lipophilicity.
- 5-Chloro: A chlorine atom at position 5, enhancing electronic effects on the indole ring.
- 3-{[(3-Chloropropanoyl)oxy]imino}: A chlorinated acyloxyimino group at position 3, influencing reactivity and hydrogen bonding.
Properties
Molecular Formula |
C18H12Cl4N2O3 |
|---|---|
Molecular Weight |
446.1 g/mol |
IUPAC Name |
[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate |
InChI |
InChI=1S/C18H12Cl4N2O3/c19-6-5-16(25)27-23-17-12-8-11(20)2-4-15(12)24(18(17)26)9-10-1-3-13(21)14(22)7-10/h1-4,7-8H,5-6,9H2/b23-17- |
InChI Key |
URHIXYZCUFKWPM-QJOMJCCJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)/C(=N/OC(=O)CCCl)/C2=O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCCl)C2=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-chloro-3-{[(3-chloropropanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one generally involves three key stages:
- Construction of the 5-chloro-1,3-dihydro-2H-indol-2-one core.
- Introduction of the 1-(3,4-dichlorobenzyl) substituent at the nitrogen.
- Formation of the 3-{[(3-chloropropanoyl)oxy]imino} group at the 3-position.
These steps require careful control of reaction conditions to maintain the integrity of sensitive functional groups and to achieve regioselectivity.
Preparation of the Indolin-2-one Core
The indolin-2-one (oxindole) core with a 5-chloro substituent is typically prepared by chlorination of the corresponding indolinone or via cyclization routes starting from 2-amino-5-chlorobenzaldehyde derivatives. The chlorination can be achieved using reagents such as N-chlorosuccinimide (NCS) under mild conditions to selectively introduce chlorine at the 5-position without affecting other sites.
N-Benzylation with 3,4-Dichlorobenzyl Group
The N-alkylation of the indolinone nitrogen with 3,4-dichlorobenzyl halides (usually bromide or chloride) is conducted under basic conditions. Typical bases used include potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, attaching the 3,4-dichlorobenzyl group selectively to the nitrogen atom.
Formation of the Oxime and Subsequent Esterification
The 3-position of the indolinone ring is functionalized to form an oxime, which is then esterified with 3-chloropropanoyl chloride to yield the oxime ester.
Oxime Formation: The ketone function at position 3 is converted to an oxime by reaction with hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate. This step typically occurs in aqueous or alcoholic solvents at controlled temperatures to optimize yield and minimize side reactions.
Esterification: The oxime hydroxyl group is esterified with 3-chloropropanoyl chloride under anhydrous conditions, often in the presence of a base like triethylamine to neutralize the released HCl. The reaction is performed in an inert solvent such as dichloromethane at low temperatures to prevent decomposition and side reactions.
Purification and Characterization
The crude product is purified by recrystallization or chromatographic techniques such as column chromatography using silica gel, with eluents like ethyl acetate/hexane mixtures. The final compound is characterized by:
- Melting point determination.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C).
- Mass spectrometry (MS).
- Infrared (IR) spectroscopy.
- Elemental analysis.
Data Table Summarizing Key Preparation Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Chlorination | N-Chlorosuccinimide (NCS), mild solvent | Introduce 5-chloro substituent | Selective chlorination |
| 2. N-Benzylation | 3,4-Dichlorobenzyl chloride/bromide, K2CO3, DMF | Attach 3,4-dichlorobenzyl group | Nucleophilic substitution |
| 3. Oxime formation | Hydroxylamine hydrochloride, base (pyridine or NaOAc), aqueous/alcoholic solvent | Convert ketone to oxime | Controlled temperature needed |
| 4. Esterification | 3-Chloropropanoyl chloride, triethylamine, DCM | Form oxime ester | Anhydrous conditions, low temp |
| 5. Purification | Recrystallization or silica gel chromatography | Isolate pure compound | Solvent system optimized per batch |
Research Findings and Considerations
The choice of base and solvent in the N-benzylation step critically affects yield and selectivity; potassium carbonate in DMF is preferred for good conversion without over-alkylation.
Oxime formation requires careful pH control to prevent hydrolysis or side reactions; mildly basic conditions favor the reaction.
Esterification with 3-chloropropanoyl chloride must be done under rigorously anhydrous conditions to avoid hydrolysis of the acyl chloride.
The presence of multiple chlorine substituents necessitates mild reaction conditions to avoid dehalogenation or unwanted substitution.
Reported yields for the overall synthesis typically range from moderate to good (40–75%), depending on scale and purification efficiency.
Chemical Reactions Analysis
Types of Reactions
[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 3-chloropropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Dechlorinated indole derivatives.
Substitution: Amino or thiol-substituted products.
Scientific Research Applications
[(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 3-chloropropanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its complex structure.
Mechanism of Action
The mechanism of action of [(3Z)-5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 3-chloropropanoate involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to various biological effects. The pathways involved often include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Acyloxyimino Chain
CAS 320420-78-8 ()
- Structure: 5-Chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one.
- Key Differences: Acyloxy Chain: 4-chlorobutanoyl (C4) vs. 3-chloropropanoyl (C3) in the target compound. Benzyl Group: 2,6-dichlorobenzyl vs. 3,4-dichlorobenzyl.
- Impact: The longer acyloxy chain increases molecular weight (459.04 g/mol vs. The 2,6-dichloro substitution on the benzyl group may reduce steric hindrance compared to 3,4-dichloro .
CAS 321430-06-2 ()
- Structure: 3-{[(4-Chlorobutanoyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one.
- Key Differences :
- Benzyl Group : 3-Trifluoromethylbenzyl instead of dichlorobenzyl.
- Indole Substitution : 5-methyl vs. 5-chloro.
- Impact : The trifluoromethyl group introduces strong electron-withdrawing effects, while the methyl group at position 5 reduces electronegativity compared to chlorine. These changes may modulate binding affinity to hydrophobic targets .
Variations in the Benzyl and Imino Groups
CAS 477853-35-3 ()
- Structure: 3-{[(2,4-Dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one.
- Key Differences: Acyloxy Group: 2,4-Dichlorobenzoyl (aromatic) vs. 3-chloropropanoyl (aliphatic).
5-Bromo-3-[(3-Chloro-4-Methylphenyl)Imino]-1H-Indol-2-One ()
- Structure: Bromine at position 5 and a 3-chloro-4-methylphenylimino group.
- Key Differences: Halogen Substitution: Bromine (Br) vs. chlorine (Cl) at position 4. Imino Group: Aryl-imino vs. acyloxyimino.
- Impact: Bromine’s larger atomic radius may increase steric effects, while the aryl-imino group lacks the ester functionality, reducing hydrolytic stability .
Simplified Analogs and Metabolites
5-Chloro-3,3-Dimethyl-2,3-Dihydro-1H-Indol-2-One ()
- Structure: Lacks the benzyl and acyloxyimino groups.
- Impact : Simpler structure (MW: 195.65 g/mol) with reduced bioactivity, serving as a precursor or metabolite .
1-(2,6-Dichlorophenyl)-1,3-Dihydro-2H-Indol-2-One ()
- Structure : Formed via intramolecular cyclization of diclofenac.
- Impact: Absence of the oxyimino group highlights its role in enhancing cytotoxicity or stability in the target compound .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 5-chloro-3-{[(3-chloropropanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of 5-chloro-3-{[(3-chloropropanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one can be represented as follows:
- IUPAC Name: 5-chloro-3-{[(3-chloropropanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one
- Molecular Formula: C₁₄H₁₃Cl₂N₃O₂
- Molecular Weight: 320.18 g/mol
Structural Features
The compound features a chloro-substituted indole ring and an imino group linked to a chloropropanoyl moiety. The presence of multiple chlorine atoms enhances its biological activity by potentially increasing lipophilicity and altering receptor interactions.
Antimicrobial Properties
Research indicates that indole derivatives exhibit significant antimicrobial activity. A study on related compounds demonstrated effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
These findings suggest that 5-chloro-3-{[(3-chloropropanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one may possess similar antimicrobial properties due to structural similarities with other active indole derivatives .
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer cell lines through pathways involving:
- Cell cycle arrest
- Apoptosis induction
- Inhibition of angiogenesis
Preliminary studies suggest that this compound may also exhibit anticancer activity, warranting further investigation into its potential as an anti-cancer agent .
Anti-inflammatory Effects
Indoles are known for their anti-inflammatory activities. Compounds within this class can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that 5-chloro-3-{[(3-chloropropanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one could also have therapeutic potential in treating inflammatory diseases .
Synthesis and Testing
Recent studies have focused on synthesizing new derivatives of indole compounds to evaluate their biological activities. For example, a study synthesized various 5-substituted indole derivatives and tested them against Mycobacterium tuberculosis and other pathogens. The results indicated that certain modifications significantly enhanced antibacterial activity .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
